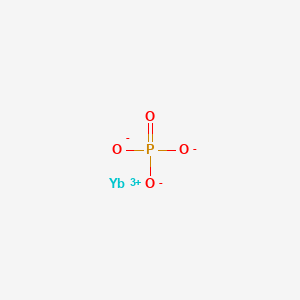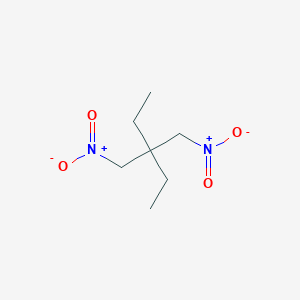
3,3-Bis(nitromethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(nitromethyl)pentane, also known as BNMP, is a chemical compound with the molecular formula C8H16N4O6. It is a highly explosive compound that has been used in the production of explosives and rocket propellants.
Wirkmechanismus
The mechanism of action of 3,3-Bis(nitromethyl)pentane as an explosive compound involves the rapid release of energy upon detonation. The high energy release is due to the nitro groups present in the molecule, which are highly oxidizing and release a large amount of energy upon decomposition.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane. However, it is known to be a highly toxic and explosive compound that can cause severe burns and injuries upon detonation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3-Bis(nitromethyl)pentane in lab experiments is its high explosive power, which makes it suitable for use in studies related to explosives and rocket propellants. However, the highly explosive nature of 3,3-Bis(nitromethyl)pentane also poses a significant safety risk, making it difficult to handle and transport.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Bis(nitromethyl)pentane. One area of research could focus on developing safer methods for handling and transporting the compound. Another area of research could focus on developing new applications for 3,3-Bis(nitromethyl)pentane, such as in the production of low sensitivity explosives. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane.
Synthesemethoden
The synthesis of 3,3-Bis(nitromethyl)pentane involves the reaction of 3-nitro-1,2,4-triazol-5-one (NTO) with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of 3,3-Bis(nitromethyl)pentane is typically high, ranging from 80-90%.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(nitromethyl)pentane has been extensively studied for its potential use as an explosive compound. It has been found to have a high detonation velocity, making it suitable for use in rocket propellants. 3,3-Bis(nitromethyl)pentane has also been studied for its potential use in the production of low sensitivity explosives, which are less prone to accidental detonation.
Eigenschaften
CAS-Nummer |
14035-99-5 |
|---|---|
Produktname |
3,3-Bis(nitromethyl)pentane |
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3,3-bis(nitromethyl)pentane |
InChI |
InChI=1S/C7H14N2O4/c1-3-7(4-2,5-8(10)11)6-9(12)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
XOGZZVNGLVHBRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Kanonische SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Andere CAS-Nummern |
14035-99-5 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




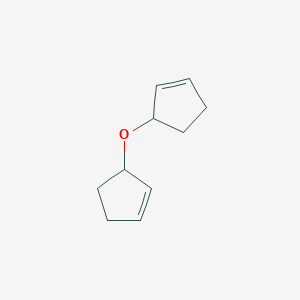
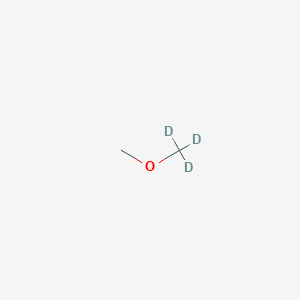
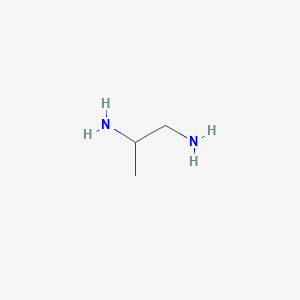
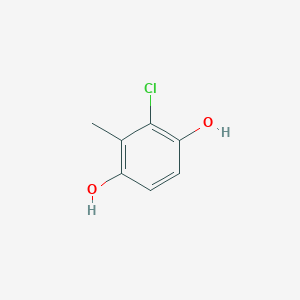


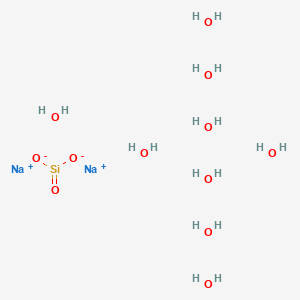
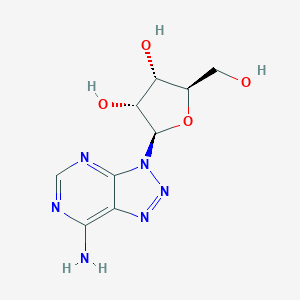
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
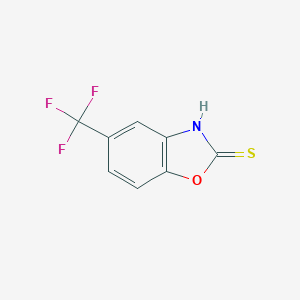
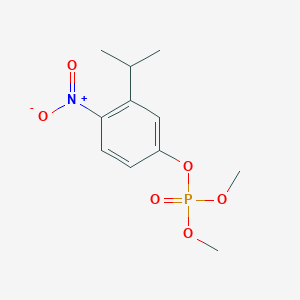
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
